ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an ethyl ester, an iodine atom, and a methyl group
Mechanism of Action
Target of Action
This compound is a derivative of pyrazole, a heterocyclic compound that has been found to have various biological activities
Mode of Action
Pyrazole derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives have been found to impact a variety of biochemical pathways, depending on their specific structure and targets
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects
Biochemical Analysis
Cellular Effects
Pyrazole derivatives have been reported to exhibit a variety of pharmacological effects, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties
Molecular Mechanism
Pyrazole derivatives are known to undergo nucleophilic addition, intramolecular cyclization, elimination, and [1,5]-H shift, resulting in the formation of various pyrazole derivatives
Temporal Effects in Laboratory Settings
The compound is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-methyl-1H-pyrazole-4-carboxylate with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction proceeds via electrophilic substitution at the 3-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, in the presence of ligands like triphenylphosphine, under inert atmosphere.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products may include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives with additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Products: Reduced derivatives with hydrogen atoms replacing the iodine atom.
Coupling Products: Biaryl or alkyl-aryl compounds formed through cross-coupling reactions.
Scientific Research Applications
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of functional materials, such as polymers and liquid crystals, due to its unique structural properties.
Biological Studies: Employed in biochemical assays to study enzyme inhibition, receptor binding, and other biological interactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-bromo-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-chloro-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-fluoro-1-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-iodo-1-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, offering greater versatility in synthetic applications. Additionally, the iodine atom can enhance the compound’s ability to participate in specific biological interactions, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
ethyl 3-iodo-1-methylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-10(2)9-6(5)8/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQPNWRQKHYCFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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